8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
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Properties
IUPAC Name |
8-(2,3-dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-4-22-16-14(17(23)21-19(22)25)12(13-10(20-16)8-28-18(13)24)9-6-5-7-11(26-2)15(9)27-3/h5-7,12,20H,4,8H2,1-3H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRATDQZAUUCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the critical steps in synthesizing 8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[...]trione, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including cyclization and functional group introduction. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Use aprotic solvents like DMF or THF to stabilize intermediates.
- Catalyst optimization : Acid-induced retro-Asinger reactions followed by condensation steps are effective for tricyclic core formation . Post-synthesis, purity is enhanced via silica gel chromatography (hexane/EtOAc gradients) and recrystallization from ethanol/water .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm) and confirms regiochemistry.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 343.314).
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C = 1.35–1.48 Å) and torsional parameters in the tricyclic core .
Advanced: How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values) across studies?
Answer:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) under standardized pH (7.4) and temperature (37°C).
- Direct binding validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd).
- Solubility assessment : Dynamic light scattering (DLS) detects aggregation, a common source of false positives .
Advanced: What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?
Answer:
- Density functional theory (DFT) : Models reaction pathways (e.g., activation energy barriers for cyclization).
- Molecular docking : Tools like AutoDock Vina predict binding modes to kinases (e.g., RMSD < 2.0 Å).
- Reaction path search algorithms : Global Reaction Route Mapping (GRRM) identifies transition states, while machine learning (ML) optimizes solvent-catalyst combinations .
Basic: What purification techniques are recommended to achieve >95% purity for in vitro assays?
Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc 70:30 → 50:50).
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% enantiomeric excess (ee).
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve stubborn impurities .
Advanced: How does stereochemical configuration at the tricyclic core influence pharmacological activity, and what methods validate enantiopurity?
Answer:
- Chiral resolution : Chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) separates enantiomers.
- Activity correlation : (R)-configured analogs show 10-fold higher kinase inhibition (IC50 = 0.2 μM) than (S)-forms.
- X-ray validation : Absolute configuration is confirmed via anomalous dispersion in crystallography .
Advanced: What integrated data management approaches ensure reproducibility in complex reaction optimization?
Answer:
- Electronic lab notebooks (ELNs) : Platforms like LabArchives enforce real-time data entry and metadata tagging.
- Cheminformatics analysis : KNIME workflows correlate solvent polarity (logP) with reaction yield (R² = 0.89).
- Machine learning (ML) : Random Forest models identify critical factors (e.g., solvent choice contributes 43% variance in yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
